4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Description
This compound is a tert-butyl ester derivative of a bicyclic imidazo[4,5-c]pyridine scaffold with a hydroxymethyl substituent at the 4-position. Key features include:
- Core structure: Imidazo[4,5-c]pyridine fused ring system.
- Functional groups: Hydroxymethyl (-CH2OH) at position 4 and a tert-butyl ester (-COOtBu) at position 3.
- Potential applications: Intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-10(9(15)6-16)14-7-13-8/h7,9,16H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHUHLDJHHELTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
They have been reported to act as GABA A receptor positive allosteric modulators . Additionally, other compounds with this core structure have been developed as proton pump inhibitors, aromatase inhibitors, and nonsteroidal anti-inflammatory drugs (NSAIDs) .
The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .
Biochemical Analysis
Biochemical Properties
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of GABA receptors, which are essential for neurotransmission in the central nervous system. Additionally, it can inhibit proton pumps, thereby affecting gastric acid secretion. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the signaling pathways associated with neurotransmission, leading to changes in neuronal activity and behavior. Furthermore, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis. Understanding the metabolic pathways of this compound is vital for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and therapeutic potential, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
4-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (CAS No. 1250997-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19N3O3
- Molecular Weight : 239.30 g/mol
- CAS Number : 1250997-79-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives. For instance:
- Inhibition of Cell Proliferation : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. One study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing a much lower effect on non-cancerous MCF10A cells, indicating a potential therapeutic window for selective targeting of cancer cells .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Key Enzymes : Similar compounds have been documented to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. Specifically, significant inhibition was observed against MMP-2 and MMP-9 .
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through pathways involving caspase activation. For example, one study noted an increase in caspase 9 levels in treated samples compared to controls .
Anti-Viral Activity
There is also emerging evidence that compounds related to this imidazo-pyridine structure may possess anti-viral properties:
- Neuraminidase Inhibition : A related compound demonstrated inhibitory effects against influenza virus neuraminidase, suggesting potential applications in antiviral therapy .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazo[4,5-c]Pyridine Derivatives
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Substituent Effects: The 3-methyl analog (CAS 1251017-76-1) exhibits higher molecular weight (267.32 vs. 253.30) and enhanced steric hindrance compared to the target compound. This methyl group may reduce reactivity at the 3-position but increases acute toxicity risks (H302: Harmful if swallowed) .
Core Heterocycle Variations: Replacement of the imidazo[4,5-c]pyridine core with triazolo[1,5-a]pyrazine (CAS 1245782-69-7) reduces molecular weight and alters electronic properties, likely impacting binding affinity in biological systems .
Preparation Methods
Core Synthesis: Formation of the Imidazo[4,5-c]pyridine Ring
The imidazo[4,5-c]pyridine ring is typically synthesized via cyclization reactions involving substituted piperidine or pyridine derivatives. According to patent literature, tetrahydroimidazo[4,5-c]pyridine derivatives can be prepared by:
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent on the imidazo ring is introduced via hydroxymethylation reactions, often through:
- Treatment of the precursor imidazo[4,5-c]pyridine compound with formaldehyde or related reagents under controlled conditions.
- Protection of the hydroxymethyl group may be achieved temporarily to facilitate further synthetic steps.
Alternatively, the hydroxymethyl group can be introduced by functional group transformation on a suitable precursor, such as a halomethyl derivative, followed by nucleophilic substitution with hydroxide.
Protection of the Carboxylic Acid as Tert-Butyl Ester
The carboxylic acid at position 5 is protected as a tert-butyl ester to improve stability and facilitate purification:
- Esterification is commonly performed by reacting the free acid with isobutylene in the presence of acid catalysts or via tert-butyl chloroformate under basic conditions.
- The tert-butyl protecting group is favored due to its stability under various reaction conditions and ease of removal when necessary.
Representative Synthetic Route
A plausible synthetic route based on patent and literature data is summarized below:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid or methyl ester | Starting from piperidine derivatives, cyclization with appropriate aldehydes or isocyanates | Formation of imidazo[4,5-c]pyridine core |
| 2 | Hydroxymethylation at position 4 | Treatment with formaldehyde or related hydroxymethylating agents | Introduction of hydroxymethyl substituent |
| 3 | Protection of carboxylic acid as tert-butyl ester | Reaction with tert-butyl chloroformate or isobutylene under acidic/basic conditions | Formation of tert-butyl ester protecting group |
| 4 | Purification and isolation | Chromatography, recrystallization | Pure this compound |
Detailed Research Findings and Notes
- Hydrolysis and deprotection: The tert-butyl ester can be cleaved under acidic conditions when the free acid is desired.
- Use of protecting groups: Trialkylsilyl groups have been used as temporary protecting groups for hydroxymethyl functionalities during intermediate steps.
- Catalytic hydrogenation: Palladium on charcoal under hydrogen atmosphere is used for selective reductions in related synthetic sequences.
- Reaction conditions: Low temperatures (e.g., -50 °C to 0 °C) are often employed during sensitive steps such as lithiation or addition reactions to control selectivity and yield.
- Purification: Radial chromatography on silica gel with methanol/chloroform gradients is effective for isolating pure products.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions/Methods | Notes |
|---|---|---|
| Core formation | Cyclization of piperidine derivatives with aldehydes/isocyanates | Yields imidazo[4,5-c]pyridine ring |
| Hydroxymethylation | Formaldehyde or hydroxymethylating agent at controlled temp | Introduces hydroxymethyl group at position 4 |
| Esterification | tert-Butyl chloroformate or isobutylene with acid/base catalysis | Protects carboxylic acid as tert-butyl ester |
| Protecting groups | Trialkylsilyl for hydroxymethyl; tert-butyl for acid | Facilitate synthesis and purification |
| Purification | Silica gel chromatography, recrystallization | Essential for product purity |
| Reaction temperature | Often low (-50 °C to 0 °C) for sensitive steps | Controls selectivity and prevents side reactions |
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for minor aerosol exposure and OV/AG/P99 respirators for higher concentrations .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation is functional .
- Spill Management: Avoid water spray; use inert absorbents (e.g., vermiculite) for solid spills. Contaminated areas must be decontaminated with ethanol or isopropanol .
- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution immediately .
Basic: Which analytical methods are essential for structural confirmation and purity assessment?
Answer:
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure (e.g., imidazo[4,5-c]pyridine core, tert-butyl group) | - and -NMR for functional group analysis |
| HPLC | Quantify purity (>95%) and monitor reaction progress | Reverse-phase C18 column, UV detection at 254 nm |
| Mass Spectrometry | Verify molecular weight (267.32 g/mol) and fragmentation patterns | ESI-MS in positive ion mode |
Advanced: How can multi-step synthesis yields be optimized for this compound?
Answer:
- Reaction Conditions:
- Hydroxymethylation: Use NaBH in THF at 0–5°C to minimize side reactions .
- Esterification: Employ DCC/DMAP catalysis in anhydrous dichloromethane for tert-butyl group incorporation .
- Purification:
- Chromatography: Flash column chromatography (hexane:ethyl acetate, 3:1) removes unreacted intermediates.
- Crystallization: Recrystallize from ethanol/water (70:30) to achieve >98% purity .
- Yield Improvement: Monitor pH during imidazo-pyridine core formation; deviations >7.5 reduce cyclization efficiency .
Advanced: How do conflicting data on compound stability under varying pH affect experimental design?
Answer:
- Stability Testing:
- Acidic Conditions (pH 2–4): Degradation observed via HPLC at 40°C, forming imidazole ring-opened byproducts. Avoid prolonged storage in acidic buffers .
- Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C, but hydroxymethyl group undergoes oxidation at pH >10 .
- Mitigation Strategies:
- Use inert atmospheres (N) during reactions to prevent oxidation.
- Pre-formulate lyophilized samples for long-term storage .
Advanced: What mechanistic insights explain the hydroxymethyl group’s role in functionalization reactions?
Answer:
- Reactivity Profile:
- Nucleophilic Substitution: The hydroxymethyl group undergoes Mitsunobu reactions with phenols (e.g., DIAD/PPh) to form ether derivatives .
- Oxidation: Catalyzed by TEMPO/NaClO, it converts to a carboxylic acid for peptide coupling .
- Steric Effects: The tert-butyl ester shields the pyridine nitrogen, directing electrophiles to the hydroxymethyl site .
Basic: What are the acute toxicity profiles and associated hazard classifications?
Answer:
| Hazard | GHS Classification | Precautionary Measures |
|---|---|---|
| Oral Toxicity | H302 (Harmful if swallowed) | Avoid ingestion; use spill trays . |
| Skin/Irritation | H315 (Skin irritation), H319 (Eye irritation) | Immediate washing post-exposure . |
| Respiratory Irritation | H335 (May cause respiratory tract irritation) | Use fume hoods and respirators . |
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinities for kinase targets (e.g., CDK2). The imidazo-pyridine core shows π-π stacking with ATP-binding pockets .
- ADMET Predictions: SwissADME models suggest moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .
- Validation: Cross-reference computational results with SPR (surface plasmon resonance) binding assays to confirm IC values .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Process Intensification:
- Use continuous flow reactors for imidazo-pyridine core formation (residence time: 30 min, 80°C) .
- Implement in-line FTIR for real-time monitoring of esterification .
- Byproduct Management:
- Scavenger resins (e.g., QuadraSil™ AP) remove unreacted boronic acids .
- Optimize workup steps (e.g., liquid-liquid extraction with MTBE) to isolate the product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
